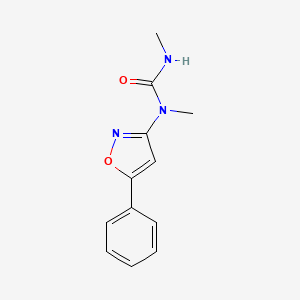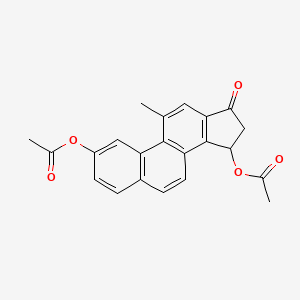
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate is a synthetic organic compound with the molecular formula C22H18O5 and a molecular weight of 362.381 g/mol . This compound is characterized by its complex structure, which includes multiple double bonds and acetate groups.
Métodos De Preparación
The synthesis of 11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves the construction of the gonane skeleton through a series of cyclization reactions.
Introduction of functional groups: The methyl and oxo groups are introduced through selective oxidation and methylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving hormonal pathways.
Mecanismo De Acción
The mechanism of action of 11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate can be compared with other similar compounds, such as:
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound has a similar core structure but differs in the functional groups attached.
3-Methoxy-17,17-dimethylgona-1(10),2,4,6,8,11,13-heptaene: Another similar compound with variations in the methyl groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55081-27-1 |
|---|---|
Fórmula molecular |
C22H18O5 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2-acetyloxy-11-methyl-17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C22H18O5/c1-11-8-18-19(25)10-20(27-13(3)24)22(18)16-7-5-14-4-6-15(26-12(2)23)9-17(14)21(11)16/h4-9,20H,10H2,1-3H3 |
Clave InChI |
ADGKUOWZRGLKEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(CC2=O)OC(=O)C)C3=C1C4=C(C=CC(=C4)OC(=O)C)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





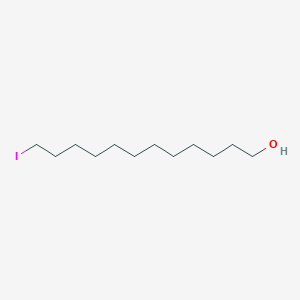
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
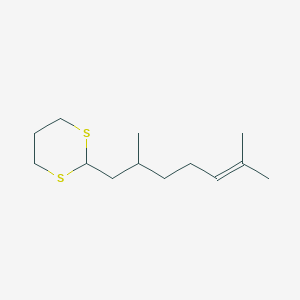

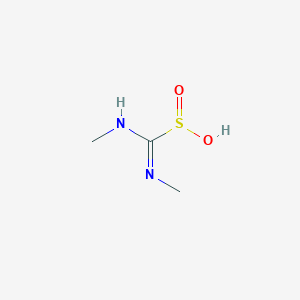
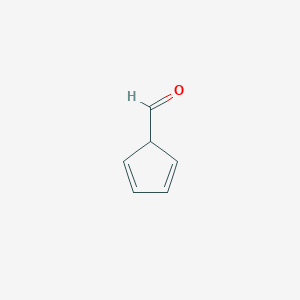
silane](/img/structure/B14628319.png)
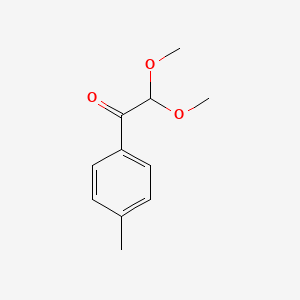
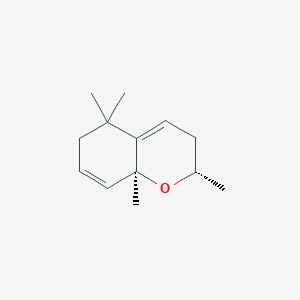
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
